molecular formula C18H15NO3 B1218093 2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione

2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione

Cat. No.: B1218093
M. Wt: 293.3 g/mol
InChI Key: VYZZPCGEFWRJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-methoxyphenyl)iminoethyl]indene-1,3-dione is a cyclic ketone and a member of indanones.

Scientific Research Applications

Stereoselective Synthesis

  • The photoreorganisation of similar compounds in anhydrous acetone leads to the exclusive formation of Z-3-alkoxy-3-[(4′-methoxyphenyl)methylidene]-1(3H)-isobenzofuranones, as identified by X-ray crystallography. This process is significant in the context of stereoselective synthesis, which is crucial in developing compounds with specific desired properties (Kapoor et al., 2003).

Fluorescent Chemosensors

  • Derivatives of the compound have been developed into highly selective fluorescent chemosensors for Cu2+, showcasing excellent sensitivity and selectivity. These chemosensors operate through an intramolecular charge transfer mechanism, highlighting their potential in detecting and quantifying specific metal ions in various environments (Subhasri et al., 2014).

Carbonylative Annulation Reactions

  • An efficient synthesis method has been developed for 2-substituted indene-1,3(2H)-diones using a palladium-catalyzed intramolecular carbonylative annulation reaction. This method demonstrates a broad substrate scope and good to excellent yields, making it a valuable approach in the synthesis of complex organic compounds (Zhang et al., 2015).

Synthesis of Indeno[1,2-b]thiophene

  • A new method involving the reaction of 2-phenacylindan-1,3-dione with Lawesson's reagent leads to the formation of 2-phenyl-4H-indeno[1,2-b]thiophene-4-one. This compound undergoes further reactions to form derivatives with potential applications in materials science and organic synthesis (Castle et al., 2006).

Ultrasound-assisted Synthesis

  • The use of ultrasound irradiation has been demonstrated in the efficient synthesis of complex derivatives involving 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione). This method highlights the role of ultrasound in enhancing reaction rates and yields in organic synthesis (Ghahremanzadeh et al., 2011).

Crystal Structure Analysis

  • Detailed crystal structure analysis of related compounds provides insights into their molecular configurations and intermolecular interactions, which are essential for understanding their chemical reactivity and potential applications in designing new materials (Poorheravi et al., 2007).

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]indene-1,3-dione

InChI

InChI=1S/C18H15NO3/c1-11(19-12-7-9-13(22-2)10-8-12)16-17(20)14-5-3-4-6-15(14)18(16)21/h3-10,16H,1-2H3

InChI Key

VYZZPCGEFWRJMT-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=C(C=C1)OC)C2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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